![molecular formula C9H15NO2 B081071 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 13595-17-0](/img/structure/B81071.png)
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.22 g/mol . The IUPAC name for this compound is 4-aminobicyclo[2.2.2]octane-1-carboxylic acid .
Molecular Structure Analysis
The InChI string for 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid isInChI=1S/C9H15NO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6,10H2,(H,11,12)
. The Canonical SMILES string is C1CC2(CCC1(CC2)C(=O)O)N
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 169.110278721 g/mol . The topological polar surface area of the compound is 63.3 Ų . The compound has a heavy atom count of 12 .Scientific Research Applications
Chiral Catalysts
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid and its derivatives can be used as chiral constrained bridged scaffolds for foldamers and chiral catalysts . These catalysts can be used in various chemical reactions to improve the yield and selectivity of the desired products .
Foldamers
Foldamers are sequence-specific oligomers that fold into well-defined, stable structures. 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid can be used to create foldamers with unique structures . These foldamers can have applications in health, material science, and catalysis .
Synthesis of Bioactive Compounds
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid can be used as a precursor for the synthesis of new generations of bioactive compounds such as antibiotics, enzyme inhibitors, and antitumor agents .
Organo-catalysts
In addition to being used as precursors for bioactive compounds, 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid and its derivatives can also be used as efficient organo-catalysts in their free form .
Nanotechnology
Carboxylic acids, like 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, can be used as surface modifiers in nanotechnology to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymers
In the field of polymers, carboxylic acids can be used as monomers, additives, and catalysts . 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, being a carboxylic acid, can potentially be used in these applications .
Safety and Hazards
When handling 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNWSEKOBRDGLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159601 |
Source
|
Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | |
CAS RN |
13595-17-0 |
Source
|
Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What can you tell us about the structure of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid?
A1: While the abstract provided doesn't detail the molecular formula or weight, it does highlight the compound's dipole moment as a key structural feature. [] The research likely explores how this dipole moment influences the compound's interactions with other molecules, which is crucial for understanding its potential biological activity and applications.
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